Product packaging for Dodecanedioic acid diammonium salt(Cat. No.:CAS No. 72447-43-9)

Dodecanedioic acid diammonium salt

Cat. No.: B1528077
CAS No.: 72447-43-9
M. Wt: 264.36 g/mol
InChI Key: GPEVMRFAFMVKHK-UHFFFAOYSA-N
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Description

Contextualization within Dicarboxylic Acid Salts and Polyamide Precursors

Dicarboxylic acid salts, such as dodecanedioic acid diammonium salt, are fundamental building blocks in the synthesis of polyamides, a class of polymers known for their exceptional strength, flexibility, and resistance to chemicals. ontosight.aiontosight.ai The reaction of a dicarboxylic acid with a diamine forms a salt, which is then subjected to polycondensation to produce the corresponding polyamide.

Dodecanedioic acid is a key monomer in the production of high-performance polyamides like Nylon 612. nih.govchemicalbook.com The diammonium salt of dodecanedioic acid is a direct precursor in this process, highlighting its importance in the polymer industry. The properties of the resulting polyamide, such as its melting point and mechanical strength, are influenced by the specific dicarboxylic acid and diamine used in its synthesis. ontosight.ai

Historical Development and Significance in Polymer Science and Organic Synthesis

The development of long-chain dicarboxylic acids like dodecanedioic acid has been pivotal in advancing polymer science. Traditionally, dodecanedioic acid has been produced from butadiene through a multi-step chemical process. wikipedia.org However, more sustainable, bio-based production methods using renewable feedstocks like palm oil and other vegetable oils are gaining traction. wikipedia.orgcore.ac.uk

The use of dodecanedioic acid and its salts became significant with the demand for high-performance engineering plastics. For instance, Nylon 612, derived from dodecanedioic acid, offers low moisture sensitivity, good dimensional stability, and high thermal stability, making it suitable for various industrial applications. nih.gov In organic synthesis, this compound serves as a versatile intermediate for creating a range of other chemicals. sigmaaldrich.comchemicalbook.com

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for dodecanedioic acid and its diammonium salt is driven by the increasing demand for high-performance and sustainable materials. globenewswire.comprnewswire.com A significant trend is the shift towards bio-based production methods to reduce reliance on petrochemical feedstocks and minimize environmental impact. core.ac.ukglobenewswire.com

The market for dodecanedioic acid is projected to experience substantial growth, fueled by its expanding applications in resins, powder coatings, adhesives, and lubricants. prnewswire.comdatamarketview.comdatabridgemarketresearch.com The Asia-Pacific region, particularly China and India, is a major driver of this growth due to rapid industrialization. core.ac.ukglobenewswire.comdatamarketview.com

Research is also focused on improving the properties of polyamides derived from dodecanedioic acid to meet the demands of sectors like the automotive and electronics industries. emergenresearch.com Innovations in production processes are aimed at enhancing purity and yield, further expanding the applications of this important chemical compound. datamarketview.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28N2O4 B1528077 Dodecanedioic acid diammonium salt CAS No. 72447-43-9

Properties

IUPAC Name

azane;dodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEVMRFAFMVKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72447-43-9
Record name Dodecanedioic acid diammonium salt
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Synthetic Methodologies and Mechanistic Insights for Dodecanedioic Acid Diammonium Salt

Established Chemical Synthesis Routes for Dodecanedioic Acid and its Salt Formation

The conventional methods for producing dodecanedioic acid predominantly rely on petrochemical feedstocks, with butadiene being a key starting material. atamanchemicals.comdigitellinc.com One established route involves the cyclotrimerization of butadiene to form cyclododecatriene. This intermediate is then hydrogenated to cyclododecane. The subsequent oxidation of cyclododecane, often in the presence of boric acid, yields a mixture of cyclododecanol (B158456) and cyclododecanone (B146445). atamanchemicals.comchemicalbook.com This mixture is finally oxidized with nitric acid to produce dodecanedioic acid. atamanchemicals.comgoogle.com

Another chemical pathway utilizes the ozonolysis of cyclododecene, which is also derived from butadiene. wikipedia.org A multi-step process starting from 1,2-dihydroxy-5,9-cyclododecene has also been described. This involves a hydrogenation step to form a mixture containing 1-hydroxycyclododecanone, followed by oxidation with hydrogen peroxide in acetic acid to yield dodecanedioic acid. chemicalbook.com

These chemical synthesis routes, while commercially practiced, are often associated with harsh reaction conditions, the use of strong acids and oxidants, and the generation of by-products, which can complicate purification processes. nih.govconfex.com

Reaction Mechanisms of Dicarboxylic Acid-Ammonia Salt Formation

The formation of dodecanedioic acid diammonium salt is a straightforward acid-base reaction. Dodecanedioic acid, being a dicarboxylic acid, has two carboxylic acid functional groups (-COOH). Ammonia (B1221849) (NH₃), a weak base, reacts with the acidic protons of the carboxylic acid groups.

The reaction proceeds as follows:

HOOC-(CH₂)₁₀-COOH + 2 NH₃ → NH₄⁺OOC-(CH₂)₁₀-COO⁻NH₄⁺

In this reaction, each carboxylic acid group donates a proton (H⁺) to an ammonia molecule, forming an ammonium (B1175870) ion (NH₄⁺) and a carboxylate ion (COO⁻). The resulting compound is the diammonium salt of dodecanedioic acid. This salt is water-soluble and is an intermediate in various metabolic pathways. targetmol.com

Optimization of Reaction Conditions and Precursor Utilization

Optimization of traditional chemical synthesis focuses on improving yield, purity, and cost-effectiveness while minimizing environmental impact. For instance, in the oxidation of cyclododecanol and cyclododecanone with nitric acid, the use of a V/Cu catalyst (ammonium vanadate (B1173111) and copper nitrate) can achieve high purity (99%) and yield (88%) of DDDA. google.com

In the hydrogenation of 1,2-dihydroxy-5,9-cyclododecene, using a Ni-SiO2 catalyst at 160°C and 0.6 MPa pressure for 2 hours resulted in a raw material conversion rate of 99.9%. chemicalbook.com The subsequent oxidation step using 50% hydrogen peroxide at 85°C also demonstrates efforts to use less hazardous oxidizing agents compared to nitric acid. chemicalbook.com

The development of bio-based production routes has also seen significant optimization efforts. For instance, in the biotransformation of dodecanoic acid methyl ester by Candida tropicalis, modifying process parameters such as a gradual pH shift and an optimized substrate feeding strategy led to a final DDDA concentration of 66 g/L. nih.govoup.com

Bio-based and Sustainable Production Pathways for Dodecanedioic Acid

The drive towards sustainability has spurred the development of biotechnological routes for DDDA production, utilizing renewable feedstocks and microbial catalysts. wikipedia.orgresearchgate.netcore.ac.uk These methods offer the potential for milder reaction conditions and reduced environmental impact compared to traditional chemical synthesis. nih.gov

Microbial Biotransformation and Enzymatic Cascade Systems

Several microorganisms, particularly yeasts like Candida tropicalis, have been identified and engineered for their ability to convert alkanes and fatty acids into dicarboxylic acids. wikipedia.orgconfex.comnih.gov The metabolic pathway in these yeasts involves the terminal oxidation of the substrate. researchgate.net For instance, Candida tropicalis can assimilate n-dodecane and produce dodecanedioic acid. nih.gov The productivity of these microbial systems can be enhanced through mutagenesis and process optimization. nih.gov

A key enzyme family involved in this biotransformation is cytochrome P450 (CYP). nih.gov The assimilation of alkanes in yeast typically begins with hydroxylation by a P450 monooxygenase system to form a fatty alcohol, which is then oxidized to a fatty aldehyde and subsequently to a fatty acid. A second hydroxylation at the opposite terminal carbon (diterminal oxidation) leads to the formation of the dicarboxylic acid. ufs.ac.za

More recently, multi-enzymatic cascade systems have been designed for the one-pot biosynthesis of DDDA from renewable sources like linoleic acid. nih.govgenscript.com One such system, constructed in E. coli, involves a lipoxygenase, a hydroperoxide lyase, an aldehyde dehydrogenase, and a double-bond reductase. nih.govgenscript.com By co-expressing these enzymes and optimizing the reaction conditions, a high productivity of 43.8 g L⁻¹ d⁻¹ of DDDA was achieved. nih.gov

Another approach involves a fungal peroxygenase that can catalyze a cascade of oxidation reactions on long-chain n-alkanes, such as dodecane, to produce dicarboxylic acids using hydrogen peroxide as the oxidant. csic.es

Conversion of Renewable Feedstocks to Dodecanedioic Acid

A significant advantage of bio-based routes is the ability to utilize renewable feedstocks. wikipedia.orgcore.ac.uk These include:

Plant Oils and Fatty Acids: Vegetable oils like coconut oil, palm kernel oil, and palm oil are rich sources of fatty acids that can be converted to DDDA. nih.govconfex.comcore.ac.uk For example, dodecanoic acid methyl ester, derived from the transesterification of coconut oil, has been successfully used as a substrate for DDDA production by C. tropicalis. nih.govoup.com Lauric acid from palm kernel oil is another key feedstock. renewable-carbon.eubiobasedpress.eu

n-Alkanes and Paraffin (B1166041) Wax: Long-chain alkanes, such as n-dodecane and paraffin wax, can be biotransformed into DDDA by specific yeast strains. atamanchemicals.comwikipedia.orgnih.gov

Linoleic Acid: This unsaturated fatty acid can be converted to DDDA through a multi-enzyme cascade system. nih.govgenscript.com

Glucose and Hydrolysates: Genetically engineered yeast can be grown on glucose and then induced to convert fatty acids into DDDA. core.ac.uk Additionally, the hydrolysate of yeast cells can be used as a nitrogen source, reducing production costs. nih.gov

The following table summarizes various bio-based production methods and their reported productivities.

Microorganism/Enzyme SystemSubstrateProductivity/Concentration
Candida tropicalis mutant 91n-dodecane3,326 mg/L
Candida tropicalisDodecanoic acid methyl ester66 g/L
Multi-enzymatic cascade in E. coliLinoleic acid43.8 g L-1 d-1
Candida viswanathii ipe-1n-dodecaneHigh-level productivity

Novel Synthetic Strategies and Process Intensification for Salt Production

Research continues to explore novel strategies to improve the efficiency and sustainability of DDDA and its salt production. Process intensification techniques, such as membrane-integrated repeated batch fermentation, have been developed to enhance productivity. nih.gov In this process, a ceramic membrane is used to recycle cells and the n-dodecane substrate, leading to a 57.8% increase in maximal DDDA productivity compared to a standard batch culture. nih.gov

The development of whole-cell biocatalysts that co-express all the necessary enzymes for a cascade reaction simplifies the process and improves stability. nih.govgenscript.com Engineering the reaction system and optimizing rate-limiting steps within these cascades are key areas of focus. nih.gov For example, in the multi-enzymatic conversion of linoleic acid, identifying and optimizing the hydroperoxide cleavage reaction was a crucial step. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Dodecanedioic Acid Diammonium Salt

Crystallographic Analysis and Solid-State Characteristics

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on connectivity, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction and Unit Cell Parameters

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution, from which a model of the crystal structure can be built and refined. nih.gov

For dodecanedioic acid diammonium salt, a successful SCXRD experiment would yield the fundamental crystallographic data that defines the crystal lattice. This includes the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—as well as the space group, which describes the symmetry elements present in the crystal. researchgate.net These parameters collectively define the smallest repeating unit of the crystal structure.

While specific, publicly available single-crystal data for this compound is not prevalent, analysis of similar dicarboxylic acid salts allows for a hypothetical representation of what such data would entail. The structure would be characterized by an extended dodecanedioate (B1236620) dianion and two ammonium (B1175870) cations. The crystal packing would be dominated by strong N-H···O hydrogen bonds between the ammonium cations and the carboxylate groups of the dianion, creating a three-dimensional network. researchgate.net

Table 1: Illustrative Single-Crystal X-ray Diffraction Data This table presents hypothetical data for this compound to illustrate the parameters obtained from an SCXRD experiment. Actual values would require experimental determination.

Parameter Description Hypothetical Value
Chemical Formula The types and numbers of atoms in one formula unit. C₁₂H₂₈N₂O₄
Formula Weight The sum of the atomic weights of the atoms in the chemical formula. 264.36 g/mol
Crystal System One of seven systems classifying crystals based on their axial systems. Monoclinic
Space Group The group of symmetry operations for the unit cell. P2₁/n
a (Å) Length of the 'a' axis of the unit cell. 4.9 Å
b (Å) Length of the 'b' axis of the unit cell. 13.5 Å
c (Å) Length of the 'c' axis of the unit cell. 23.2 Å
α (°) Angle between the 'b' and 'c' axes. 90°
β (°) Angle between the 'a' and 'c' axes. 94.0°
γ (°) Angle between the 'a' and 'b' axes. 90°
Volume (ų) The volume of the unit cell. 1530 ų

Polymorphism and Crystal Habit Investigations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.orgrsc.org These different forms, or polymorphs, can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they have the same chemical composition. The polymorphism of long-chain carboxylic acids is well-documented and often arises from different packing arrangements or molecular conformations. rsc.org It is therefore reasonable to anticipate that this compound could exhibit polymorphism, potentially stemming from variations in the hydrogen-bonding network or the conformation of the flexible C₁₀ alkyl chain.

Crystal habit refers to the external shape of a crystal, which is a consequence of the growth rates of its different faces. rsc.org The habit can be influenced by crystallization conditions such as solvent, temperature, and the presence of impurities or additives. rsc.org For this compound, crystallization from different solvents could lead to various habits, such as needles, plates, or prisms, reflecting the interactions between the solvent and the growing crystal faces.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational motions of molecules. These methods are exceptionally sensitive to the types of chemical bonds present and their local environment, making them powerful tools for structural elucidation and the study of non-covalent interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. nih.gov The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). For this compound, the FT-IR spectrum would be characterized by the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid groups of the parent dodecanedioic acid, and the appearance of strong absorptions corresponding to the carboxylate anion (COO⁻) and the ammonium cation (NH₄⁺).

Key expected vibrational modes include:

N-H Stretching: Strong, broad absorptions from the ammonium cation, typically in the region of 3200-3000 cm⁻¹.

C-H Stretching: Sharp peaks between 3000 and 2850 cm⁻¹ from the methylene (B1212753) groups of the alkyl chain.

Asymmetric COO⁻ Stretching: A strong band around 1610-1550 cm⁻¹.

Symmetric COO⁻ Stretching: A moderate to strong band around 1440-1360 cm⁻¹.

N-H Bending: A notable absorption from the ammonium cation around 1480-1400 cm⁻¹.

Table 2: Characteristic FT-IR Bands for this compound Based on data for parent acid and known frequencies for carboxylate and ammonium ions. nih.govchemicalbook.com

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 N-H Stretch Ammonium (NH₄⁺)
2920, 2850 C-H Stretch Methylene (-CH₂-)
~1560 Asymmetric Stretch Carboxylate (COO⁻)
~1470 N-H Bend Ammonium (NH₄⁺)
~1410 Symmetric Stretch Carboxylate (COO⁻)
~1465, 720 C-H Bend/Rock Methylene (-CH₂-)

Raman Spectroscopy for Conformational Analysis

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. arxiv.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the conformational order of the long hydrocarbon chain in this compound. nih.gov The ratio of intensities of specific Raman bands, such as the C-C stretching modes, can be used to quantify the relative populations of trans and gauche conformers in the alkyl backbone. nih.gov An increase in the proportion of the all-trans conformation, often seen in the crystalline state or in ordered assemblies, leads to sharper and more intense specific bands. In solution, a higher degree of conformational disorder (gauche conformers) would be expected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). researchgate.net It is used to confirm molecular structure by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns.

For this compound, the ¹H NMR spectrum in a solvent like D₂O would show distinct signals for the different methylene groups in the C₁₀ chain. The protons closest to the carboxylate groups (α-protons) would appear most downfield, with signals shifting progressively upfield toward the center of the chain. The ammonium protons (NH₄⁺) would likely exchange with the deuterium (B1214612) in D₂O, leading to their signal being diminished or absent.

The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom. The carboxylate carbon (COO⁻) would be the most downfield signal. The chemical shifts of the alkyl chain carbons would provide further confirmation of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O) Based on data for dodecanedioic acid and expected shifts upon salt formation. chemicalbook.com

Nucleus Position Predicted Chemical Shift (δ, ppm)
¹H C2, C11 (-CH₂-COO⁻) ~2.25 (triplet)
¹H C3, C10 (-CH₂-CH₂COO⁻) ~1.60 (multiplet)
¹H C4-C9 (-(CH₂)₆-) ~1.30 (broad singlet)
¹³C C1, C12 (-COO⁻) ~183
¹³C C2, C11 (-CH₂-COO⁻) ~38
¹³C C4-C9 (-(CH₂)₆-) ~31-27
¹³C C3, C10 (-CH₂-CH₂COO⁻) ~26

NMR can also probe molecular dynamics. Techniques such as relaxation time measurements (T₁ and T₂) can provide information on the mobility of different parts of the molecule, such as the tumbling of the molecule in solution and the segmental motion within the flexible alkyl chain.

Theoretical and Computational Investigations of Dodecanedioic Acid Diammonium Salt

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and energetics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry corresponding to a minimum on the potential energy surface. For Dodecanedioic acid diammonium salt, which consists of a dodecanedioate (B1236620) dianion [(CH₂)₁₀(COO)₂]²⁻ and two ammonium (B1175870) cations [NH₄]⁺, DFT calculations would be employed to predict the most stable three-dimensional arrangement of atoms.

The process involves an iterative energy minimization, where the spatial coordinates of each atom are adjusted until the configuration with the lowest possible electronic energy is found. This optimized geometry is crucial as it provides the foundation for subsequent calculations of other molecular properties. The key outputs of a DFT geometry optimization are the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For the dodecanedioate dianion, a key feature is the conformation of the ten-carbon aliphatic chain, which is expected to favor a linear, all-trans conformation in its lowest energy state to minimize steric hindrance.

Table 1. Predicted Geometric Parameters for Dodecanedioate Dianion from DFT Calculations.
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (carboxylate)~1.25 Å
Bond LengthC-O (carboxylate)~1.25 Å
Bond LengthC-C (aliphatic chain)~1.54 Å
Bond AngleO-C-O (carboxylate)~125°
Bond AngleC-C-C (aliphatic chain)~112°
Dihedral AngleC-C-C-C (aliphatic chain)~180° (trans)

Molecular Dynamics Simulations of Solid-State and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing information about the dynamics, structure, and thermodynamics of a system.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, this compound would form a crystalline lattice stabilized by strong intermolecular forces. MD simulations are ideally suited to explore the nature of these interactions. The primary forces at play are the electrostatic attractions between the negatively charged carboxylate groups (COO⁻) of the dianion and the positively charged ammonium cations (NH₄⁺).

Beyond these ionic interactions, a complex and extensive hydrogen bonding network is expected to be a defining feature of the crystal structure rsc.orgnih.govmdpi.com. The hydrogen atoms of the ammonium cation can act as hydrogen bond donors, forming strong N-H···O bonds with the oxygen atoms of the carboxylate groups. MD simulations can map out this network, determining the average number of hydrogen bonds, their lifetimes, and their geometric distributions (bond lengths and angles), which are critical to the stability and physical properties of the solid.

Table 3. Principal Intermolecular Interactions in this compound.
Interaction TypeDonorAcceptorDescription
Ionic InteractionAmmonium Cation (NH₄⁺)Carboxylate Anion (COO⁻)Primary electrostatic attraction holding the salt together.
Hydrogen BondingAmmonium Group (N-H)Carboxylate Oxygen (O=C)Strong, directional interactions that form an extensive network.
Van der Waals ForcesAliphatic Chain (-CH₂-)Aliphatic Chain (-CH₂-)Weaker, non-directional forces between the hydrocarbon chains.

Conformational Analysis and Stability Predictions

The long, flexible ten-carbon chain of the dodecanedioate dianion can adopt a multitude of conformations. While the lowest-energy state is the linear all-trans configuration, thermal energy allows the chain to access other conformations through rotation around its C-C single bonds ub.edu. MD simulations can be used to perform a thorough conformational analysis.

By simulating the molecule over a period of time (from nanoseconds to microseconds), a trajectory is generated that samples a wide range of possible conformations. Analysis of this trajectory can identify the most frequently occurring conformations and the energetic barriers between them. This provides insight into the flexibility of the dianion and how its shape might change in different environments, such as within a rigid crystal lattice versus when dissolved in a solvent, where it would have more freedom of movement.

Reaction Pathway Modeling and Transition State Analysis relevant to this compound

Ammonium carboxylate salts are known to undergo thermal decomposition unca.edustackexchange.com. For this compound, the most probable decomposition pathway begins with an acid-base reaction where a proton is transferred from an ammonium cation to a carboxylate anion. This results in the formation of neutral Dodecanedioic acid and ammonia (B1221849) gas.

Computational methods can be used to model this entire reaction pathway. By calculating the potential energy of the system at various points along the reaction coordinate (the path from reactants to products), a potential energy surface can be constructed. The highest point on the lowest-energy path across this surface is the transition state, which represents the energetic bottleneck of the reaction.

Quantum chemical calculations can determine the geometry and energy of this transition state. The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction. This value is critical, as it governs the rate of the decomposition reaction. A higher activation energy implies a slower reaction, indicating greater thermal stability. Such modeling provides fundamental insights into the compound's stability and decomposition mechanism at a molecular level researchgate.net.

Chemical Reactivity and Derivatization Pathways of Dodecanedioic Acid Diammonium Salt

Formation of Other Dodecanedioic Acid Salts and Esters

The carboxylate groups of dodecanedioic acid, for which the diammonium salt is a stable precursor, are reactive sites for forming other salts and esters.

Other Salts: While the diammonium salt is formed with ammonia (B1221849), dodecanedioic acid can react with various inorganic bases, such as metal hydroxides (e.g., NaOH, KOH), to form the corresponding metal carboxylate salts. These salts have different solubility profiles and properties.

Esters: Dodecanedioic acid readily undergoes esterification by reacting with alcohols in the presence of an acid catalyst. The resulting diesters are valuable industrial chemicals. For instance, diesters synthesized with octanol (B41247) or butanol are used as high-performance plasticizers for polymers like polyvinyl chloride and as base oils for high-grade lubricants and low-temperature greases for jet engines. nih.gov

Catalytic Transformations Involving Dodecanedioic Acid Diammonium Salt

Catalysis plays a significant role in reactions involving this compound, particularly in enhancing the efficiency of polycondensation.

In Direct Solid-State Polymerization (DSSP), various catalysts can be employed to accelerate the reaction. For the closely related nylon 6,6 salt, effective catalysts include boric acid (H₃BO₃), oxalic acid ((COOH)₂), phosphoric acid (H₃PO₄), and magnesium oxide (MgO). nih.govwiley.com The method of catalyst incorporation is also important; coprecipitation of the catalyst with the nylon salt has been shown to be more effective than simple dry mixing, likely due to the formation of ionic bonds between the catalyst and the monomer. nih.gov

In melt polymerization, catalysts are also beneficial. For example, titanium-based catalysts such as Ti-isopropoxide and Ti-citrate have been shown to be highly selective for the ester amidation reaction when synthesizing furan-based polyamides, leading to polymers with higher molecular weights. rsc.org

Beyond polymerization, catalytic routes are central to the production of dodecanedioic acid itself, often through the transformation of other molecules. For example, the yeast Candida tropicalis can be used in a whole-cell biotransformation process to convert dodecanoic acid methyl ester (derived from coconut oil) into dodecanedioic acid. nih.gov Furthermore, some research has explored the nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) salts with boronic acids, demonstrating a pathway for C–N bond activation that could, in principle, be applied to other ammonium salts for novel chemical transformations. nih.gov

Novel Derivatization for Functional Group Introduction

Beyond its use in polymerization, the carboxylic acid functionality of dodecanedioic acid allows for various derivatization reactions to introduce new functional groups, thereby creating novel molecules with specialized properties. These reactions typically proceed from the free acid or its activated forms (e.g., acyl chlorides).

One powerful derivatization method converts the carboxylic acid group into an aliphatic amine. This can be achieved by coupling the activated carboxylic acid with a half-protected aliphatic diamine, followed by the removal of the protecting group (e.g., a t-BOC group) with an acid like trifluoroacetic acid. thermofisher.com This transforms the dicarboxylic acid into a diamine, fundamentally altering its chemical nature and reactivity.

For analytical or labeling purposes, the carboxylic acid groups can be esterified with fluorescent reagents. Reagents such as 1-pyrenyldiazomethane (B12527) (PDAM) react with carboxylic acids to form fluorescent esters, which allows for highly sensitive detection in techniques like HPLC. thermofisher.com This method is particularly useful for tagging non-chromophoric molecules. Photolysis of these pyrenemethyl esters can regenerate the free carboxylic acid, indicating that such reagents could also serve as photolabile protecting groups. thermofisher.com

Furthermore, advanced synthetic strategies can incorporate functional groups into the monomer building blocks prior to their use. For example, creating boronate derivatives of dicarboxylic acids allows for subsequent cross-coupling reactions, opening pathways to complex, functionalized scaffolds. acs.org These derivatization techniques expand the utility of dodecanedioic acid far beyond its role as a polymer precursor, enabling its use in the synthesis of fine chemicals, pharmaceuticals, and functional materials. nih.gov

Applications of Dodecanedioic Acid Diammonium Salt in Advanced Materials and Chemical Synthesis

High-Performance Polyamides and Bio-based Nylons

Dodecanedioic acid diammonium salt is a key monomer in the production of high-performance polyamides, including certain types of bio-based nylons. nih.govalderbioinsights.co.ukepa.gov Polyamides, commonly known as nylons, are a class of polymers characterized by the repeating amide linkages in their molecular backbone. weebly.comontosight.ai The properties of these polymers, such as mechanical strength, thermal stability, and chemical resistance, are largely influenced by the monomers used in their synthesis. ontosight.ai The long twelve-carbon chain of dodecanedioic acid contributes to enhanced flexibility, lower water absorption, and improved dimensional stability in the resulting polyamides. researchgate.net

Synthesis of Nylon 6,12 and Other Long-Chain Polyamides

This compound is a primary ingredient in the synthesis of Nylon 6,12. sigmaaldrich.com This long-chain polyamide is produced through the polycondensation of hexamethylenediamine (B150038) (a diamine with six carbon atoms) and dodecanedioic acid (a dicarboxylic acid with twelve carbon atoms). sigmaaldrich.comgoogle.com The diammonium salt of dodecanedioic acid serves as a convenient and stable form of the diacid monomer for the polymerization process. The reaction typically involves heating the salt, which drives off ammonia (B1221849) and water to form the amide bonds that constitute the polymer chain. researchgate.net

The resulting Nylon 6,12 exhibits several desirable properties attributed to its long hydrocarbon segments, including:

Low moisture absorption: This leads to better dimensional stability in humid environments compared to shorter-chain nylons. researchgate.net

Good chemical resistance: It can withstand exposure to a variety of chemicals. ontosight.ai

Flexibility and toughness: The long aliphatic chains impart a degree of flexibility and impact resistance to the material. researchgate.net

These characteristics make Nylon 6,12 suitable for applications demanding high performance and durability.

Specialty Polymers and Copolyamides with Enhanced Properties

Beyond Nylon 6,12, this compound is utilized in the creation of specialty polymers and copolyamides with tailored properties. By copolymerizing it with other diamines or diacids, materials with specific performance characteristics can be engineered. researchgate.netrsc.org For instance, incorporating dodecanedioic acid can modify the crystalline structure and melting point of the resulting polymer. researchgate.net

Research has shown that the introduction of long-chain diacids like dodecanedioic acid can lead to polyamides with lower melting temperatures and altered crystallization behavior. researchgate.net This allows for the development of specialty polyamides with improved processability or specific mechanical properties for niche applications. These can include materials with enhanced flexibility, specific thermal properties, or modified surface characteristics. rsc.orgrsc.org

Intermediates in Organic Synthesis and Fine Chemical Production

This compound also serves as a valuable intermediate in the broader field of organic synthesis and the production of fine chemicals. sigmaaldrich.comtargetmol.com Its bifunctional nature, with reactive groups at both ends of a long hydrocarbon chain, makes it a versatile building block for constructing more complex molecules.

Building Block for Complex Molecules

The twelve-carbon backbone of dodecanedioic acid provides a substantial and flexible spacer unit that can be incorporated into a variety of larger molecular architectures. targetmol.com In organic synthesis, the diammonium salt can be converted back to the free dicarboxylic acid or its more reactive derivatives, such as diacid chlorides, to participate in a range of chemical reactions. This allows for the synthesis of molecules with specific lengths and functionalities, which is crucial in fields like materials science and the development of specialty chemicals.

Reagent in Multi-step Synthesis

In multi-step synthetic sequences, this compound can be employed as a starting material or an intermediate that undergoes a series of transformations to yield a target molecule. nih.govvapourtec.comrsc.orgfiveable.me The ability to selectively react at one or both of the carboxylic acid groups (after conversion from the salt form) provides chemists with a tool to build up molecular complexity in a controlled manner. This is essential for the synthesis of compounds where the final structure is achieved through a carefully planned series of reactions.

Role in Corrosion Inhibition Systems

This compound and its derivatives have been investigated for their potential use in corrosion inhibition systems. google.comnih.gov Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.

Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, can function as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. nih.govresearchgate.netmdpi.comresearchgate.net The long aliphatic chain of dodecanedioic acid can contribute to the formation of a more robust and hydrophobic barrier on the metal surface, further preventing contact with corrosive agents. nih.gov While research in this area is ongoing, the molecular structure of this compound suggests its potential as a component in formulations designed to protect ferrous metals and other alloys from corrosion, particularly in aqueous systems. google.com

Insufficient Information Available for this compound to Generate a Detailed Report

A comprehensive search for specific applications and research findings on this compound has yielded limited detailed information, preventing the creation of an in-depth scientific article as requested.

Despite extensive searches for data on the applications of this compound in advanced materials and chemical synthesis, publicly available scientific literature and technical documentation lack the specific details required to fulfill the user's request for an article structured around its anti-corrosion properties and its functional role in various industrial formulations.

Similarly, while dodecanedioic acid and its derivatives are mentioned in the context of adhesives, coatings, and lubricants, the precise chemical function of the diammonium salt in these applications is not detailed in the available resources. The existing information is general and does not provide the in-depth, scientifically accurate content needed to address the specific subsections of the requested article outline.

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” with the provided detailed outline cannot be completed at this time due to the absence of specific and detailed information in the public domain.

Environmental Transformations and Degradation Pathways of Dodecanedioic Acid Diammonium Salt

Biodegradation Mechanisms in Environmental Matrices

The primary mechanism for the environmental degradation of dodecanedioic acid is biodegradation by microorganisms. Various yeasts, such as those from the Candida genus, are particularly adept at metabolizing long-chain alkanes and fatty acids to produce dicarboxylic acids, and subsequently degrading them. researchgate.netresearchgate.net

Key Biodegradation Pathways:

ω-Oxidation: In yeasts like Candida tropicalis, the terminal methyl group of a fatty acid or alkane is oxidized to a carboxylic acid, forming a dicarboxylic acid. This process is initiated by a cytochrome P450 monooxygenase (CYP) enzyme system. researchgate.netfraunhofer.de For dodecanedioic acid, this pathway is primarily relevant to its formation from C12 precursors like dodecanoic acid.

β-Oxidation: Once formed, dodecanedioic acid is catabolized through the β-oxidation pathway. This is a major metabolic route for fatty acids in which two-carbon acetyl-CoA units are sequentially cleaved from the acyl-CoA chain. nih.gov In the case of dicarboxylic acids, this process can occur at either end of the molecule and takes place within peroxisomes. nih.govnih.gov The resulting chain-shortened dicarboxylic acids and acetyl-CoA are then integrated into the organism's central metabolism. nih.gov

Research has demonstrated that certain yeast strains can be optimized for the production of dodecanedioic acid by modifying or blocking the β-oxidation pathway to prevent the degradation of the desired product. fraunhofer.de Conversely, in a natural environmental setting, wild-type microorganisms with fully functional metabolic pathways will utilize dodecanedioic acid as a carbon and energy source, leading to its complete mineralization to carbon dioxide and water. mst.dk The yeast Candida tropicalis, for instance, has been extensively studied for its ability to convert n-dodecanes and plant-oil derivatives into dodecanedioic acid, highlighting the microbial capacity to process this compound. nih.govnih.gov

Interactive Table: Microbial Metabolism of Dodecanedioic Acid

Environmental Fate Modeling and Persistence Assessment

Environmental fate modeling for dodecanedioic acid diammonium salt begins with its dissociation in water. The subsequent fate is determined by the properties of dodecanedioic acid. Based on available data, dodecanedioic acid is not considered to be persistent, bioaccumulative, or toxic (PBT) to the environment. jcia-bigdr.jp

Persistence: The compound is classified as readily biodegradable. jcia-bigdr.jp This is the most significant factor in its low environmental persistence. While specific environmental half-life values for dodecanedioic acid in soil or water are not readily available in the cited literature, the rapid uptake and metabolism by microorganisms, as demonstrated in laboratory and industrial bioprocesses, suggest a relatively short persistence in biologically active environments. nih.govnih.gov Its persistence in water and soil is rated as low. scbt.com

Bioaccumulation: Dodecanedioic acid has a low potential for bioaccumulation. jcia-bigdr.jp As a dicarboxylic acid, it is involved in metabolic pathways and is unlikely to accumulate in fatty tissues in the same manner as highly lipophilic, non-metabolizable compounds.

Mobility: The mobility of dodecanedioic acid in soil is expected to be medium. scbt.com Its water solubility, which is pH-dependent, will influence its movement through soil and water systems. wikipedia.org Upon dissociation of the diammonium salt, the resulting dodecanedioate (B1236620) anion will be mobile in aqueous phases.

Interactive Table: Environmental Fate Parameters of Dodecanedioic Acid

Green Chemistry Principles in Lifecycle Considerations

The lifecycle of dodecanedioic acid has been significantly influenced by the principles of green chemistry, particularly in the development of alternative production routes to traditional petrochemical synthesis.

Traditional vs. Bio-based Synthesis:

Traditional Chemical Synthesis: Historically, dodecanedioic acid was produced from butadiene, a petrochemical derivative, through a multi-step chemical process involving hazardous reagents like nitric acid. wikipedia.orgatamanchemicals.com

Biotechnological Production: A greener alternative involves the fermentation of renewable feedstocks using specific strains of yeast. Candida tropicalis has been successfully used to produce dodecanedioic acid from paraffin (B1166041) wax or plant-oil derivatives like coconut oil. nih.govatamanchemicals.com More recently, multi-enzymatic cascades in engineered E. coli have been developed to produce the compound from renewable linoleic acid.

This shift aligns with several key green chemistry principles:

Use of Renewable Feedstocks: Utilizing plant oils (e.g., coconut oil, rapeseed oil) or other biomass-derived materials instead of non-renewable petroleum feedstocks. fraunhofer.deatamanchemicals.com

Catalysis: Employing highly specific and efficient biocatalysts (enzymes within microorganisms) to carry out transformations at ambient temperatures and pressures, reducing the energy input and hazardous by-products associated with traditional chemical synthesis. nih.gov

Design for Degradation: The product itself, dodecanedioic acid, is readily biodegradable, ensuring it does not persist in the environment after its intended use. jcia-bigdr.jp This aligns with the principle of designing chemical products that can break down into innocuous substances at the end of their function.

The development of these bio-based routes not only reduces the environmental footprint of dodecanedioic acid production but also responds to the increasing industrial demand for sustainable and green chemicals. nih.gov

Advanced Analytical Methodologies for Dodecanedioic Acid Diammonium Salt

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a fundamental analytical technique for separating and quantifying the components of a mixture. nih.gov For dodecanedioic acid diammonium salt, various chromatographic methods are utilized to assess its purity and determine the concentration of its ionic species.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally unstable compounds. nih.govnih.gov In the context of this compound, HPLC is primarily used for purity assessment and the quantification of the dodecanedioate (B1236620) component. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

To enhance the separation and detection of the dicarboxylate anion, ion-pairing agents can be added to the mobile phase. nih.gov This technique, known as ion-pair chromatography, allows for the analysis of ionic species on a reversed-phase column. The selection of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.

Table 1: Illustrative HPLC Parameters for Dicarboxylic Acid Analysis

ParameterCondition
Column C18 or C8 reversed-phase
Mobile Phase Acetonitrile/water or Methanol/water gradient with an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate)
Detector UV detector (at a low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or slightly elevated (e.g., 30-40 °C)

This table presents typical starting conditions for method development and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique best suited for volatile and thermally stable compounds. nih.gov Since this compound is a non-volatile salt, direct analysis by GC is not feasible. However, the dodecanedioic acid component can be analyzed after conversion into a more volatile derivative. colostate.edu

Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis. researchgate.net For carboxylic acids like dodecanedioic acid, common derivatization methods include esterification to form methyl or other alkyl esters. colostate.edu These derivatives are significantly more volatile and can be readily separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

ReagentDerivative Formed
Methanol with an acid catalyst (e.g., H₂SO₄)Methyl ester
DiazomethaneMethyl ester
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) ester
Dimethylformamide dimethyl acetalMethyl ester

Ion Chromatography (IC) for Ionic Species

Ion Chromatography (IC) is the preferred method for the direct and simultaneous analysis of both the ammonium (B1175870) cation (NH₄⁺) and the dodecanedioate anion. thermofisher.comlpdlabservices.co.uk This technique separates ions based on their interaction with a stationary phase (ion-exchange resin) and an eluent. thermofisher.com

For the analysis of this compound, two separate analyses are typically performed: one for the cation and one for the anion. Cation-exchange chromatography is used to determine the ammonium concentration, while anion-exchange chromatography is used for the dodecanedioate. Suppressed conductivity detection is often employed to enhance sensitivity by reducing the background conductivity of the eluent. thermofisher.com

Table 3: Typical Ion Chromatography Conditions

Analysis TypeColumnEluentDetector
Cation (Ammonium) Cation-exchange (e.g., Dionex IonPac CS12A)Methanesulfonic acidSuppressed Conductivity
Anion (Dodecanedioate) Anion-exchange (e.g., Dionex IonPac AS11-HC)Sodium hydroxide (B78521) gradientSuppressed Conductivity

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are essential for understanding the stability, decomposition behavior, and phase transitions of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. unca.edu This technique is invaluable for determining the thermal stability and decomposition profile of this compound. The TGA curve provides information on the temperatures at which mass loss occurs, which can correspond to the loss of ammonia (B1221849), water, or the decomposition of the dicarboxylic acid backbone. unca.eduekb.eg

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate. researchgate.net Studies on similar ammonium carboxylate salts have shown that decomposition often occurs in distinct steps, starting with the loss of ammonia. unca.edu The thermal stability can be influenced by the molecular weight of the dicarboxylic acid. unca.edu

Table 4: Representative TGA Data for an Ammonium Carboxylate Salt

Temperature Range (°C)Mass Loss (%)Associated Process
150 - 250~12%Loss of Ammonia (NH₃)
> 250SignificantDecomposition of the dicarboxylic acid

This data is illustrative and the exact temperatures and mass loss percentages will be specific to this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Kinetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govhu-berlin.de It is used to detect thermal transitions such as melting, crystallization, and glass transitions. youtube.com For this compound, DSC can be used to determine its melting point and to study the kinetics of its thermal decomposition and polymerization. nih.gov

When heated, this compound can undergo a polycondensation reaction to form polyamide 12,12. DSC can monitor the heat absorbed or released during this process, providing insights into the reaction kinetics. nih.gov The enthalpy of the reaction can be determined from the area under the DSC peak, and the rate of reaction can be correlated with the heat flow. nih.gov

Table 5: Potential Thermal Events for this compound in DSC

Temperature Range (°C)Thermal EventInformation Gained
180 - 220EndothermMelting of the salt
220 - 300ExothermPolycondensation reaction (formation of polyamide)
> 300Endotherm/ExothermDecomposition of the polymer

The specific temperatures and characteristics of these events are dependent on the heating rate and sample purity.

Emerging Research Directions and Unexplored Frontiers for Dodecanedioic Acid Diammonium Salt

Development of Novel Bio-based and Circular Economy-aligned Synthetic Routes

The traditional chemical synthesis of dodecanedioic acid (DDDA), a precursor to its diammonium salt, relies on petroleum-based feedstocks like butadiene. confex.comdigitellinc.comwikipedia.org This conventional multi-step process is often complex, energy-intensive, and can generate significant waste streams, prompting a shift towards more sustainable and economically viable alternatives. confex.comdigitellinc.comnih.gov Emerging research is keenly focused on developing bio-based synthetic routes that align with the principles of a circular economy, utilizing renewable feedstocks and biocatalysis.

A significant area of development involves the use of microorganisms, such as genetically engineered strains of Candida tropicalis yeast, to produce DDDA through fermentation. wikipedia.orgcore.ac.uk These processes can utilize a variety of renewable feedstocks, including paraffin (B1166041) wax, plant oils, and fatty acids. wikipedia.orgcore.ac.uk For instance, companies like Verdezyne have pioneered fermentation processes that use plant-oil derivatives, such as lauric acid from palm kernel oil, as a starting material. core.ac.ukbiobasedpress.eu This bio-based approach offers flexibility in feedstock choice and can be strategically located near agricultural sources, reducing transportation costs and reliance on volatile petrochemical markets. core.ac.uk

Another promising strategy combines chemocatalysis and biocatalysis. confex.comdigitellinc.com This hybrid approach involves the hydrodeoxygenation (HDO) of renewable resources like vegetable oils and fatty acids to produce long-chain alkanes, which are then converted to DDDA through microbial oxidation. confex.comdigitellinc.com This integrated process has been shown to produce polymer-grade DDDA that is chemically and physically identical to its petroleum-based counterpart when used to synthesize Nylon-6,12. confex.com

Recent breakthroughs in multi-enzymatic cascades are also paving the way for efficient, one-pot biosynthesis of DDDA from renewable sources like linoleic acid. nih.gov By co-expressing multiple enzymes, such as lipoxygenase, hydroperoxide lyase, and aldehyde dehydrogenase in E. coli, researchers have achieved high productivity of DDDA. nih.gov These enzymatic processes operate under mild conditions, avoiding the harsh chemicals and high temperatures associated with traditional methods. nih.gov

The table below summarizes various bio-based production methods for DDDA, highlighting the diversity of feedstocks and biocatalysts being explored.

FeedstockBiocatalyst/ProcessKey Features
Plant Oils (e.g., Palm Oil)Genetically engineered Candida yeast fermentationFlexible feedstock, potential for regional production. core.ac.uk
Dodecanoic acid methyl ester (from coconut oil)Whole-cell biotransformation with Candida tropicalisHigh final product concentration achieved through process optimization. nih.gov
Linoleic AcidMulti-enzymatic cascade in E. coliOne-pot synthesis with high space-time yield. nih.gov
Paraffin WaxSpecial strain of Candida tropicalis yeastLaboratory-scale multi-step biological process. wikipedia.org
Vegetable Oils/Fatty AcidsChemo- and bio-catalysis (HDO followed by microbial oxidation)Produces bio-based DDDA identical to petro-based for polymer applications. confex.com

These innovative bio-synthetic routes not only offer a path to a more sustainable and circular economy for DDDA production but also present opportunities for cost advantages and reduced environmental impact compared to traditional petrochemical processes. confex.comnih.govcore.ac.uk

Exploration of Advanced Functional Material Applications Beyond Polyamides

While dodecanedioic acid is a well-established monomer for the production of high-performance polyamides like Nylon 6,12, current research is venturing into its application in a wider range of advanced functional materials. confex.comcorvay-specialty.com The unique properties of the C12 backbone of dodecanedioic acid, such as flexibility and hydrophobicity, make it a versatile building block for materials with tailored functionalities. corvay-specialty.com

Emerging applications for dodecanedioic acid and its derivatives include:

Polyesters: The use of DDDA in polyester (B1180765) synthesis can impart desirable characteristics such as enhanced strength, durability, chemical resistance, and thermal stability. corvay-specialty.com

Corrosion Inhibitors: Dodecanedioic acid is effective as a corrosion inhibitor, particularly for ferrous metals. corvay-specialty.comatamanchemicals.com It is utilized in metalworking fluids, engine coolants, and water treatment applications where it forms a protective film on metal surfaces. corvay-specialty.comatamanchemicals.com

Plasticizers: Through esterification, DDDA can be converted into dodecanedioates, which serve as plasticizers. These compounds are added to polymers to improve flexibility, durability, and processability. corvay-specialty.com

Lubricants and Greases: Derivatives of dodecanedioic acid are used in the formulation of high-performance lubricants and greases, contributing to improved thermal stability and viscosity. atamanchemicals.comontosight.ai It can also act as a complexing agent in lithium complex greases. atamanchemicals.com

Personal Care Products: The moisturizing and skin-conditioning properties of dodecanedioic acid derivatives have led to their inclusion in cosmetics, shampoos, conditioners, and skin creams. corvay-specialty.comontosight.ai

Adhesives: Dicarboxylic acids like DDDA are important intermediates in the production of adhesives. confex.comdigitellinc.com

Biomedical Applications: Research is exploring the use of designer lactam monomers, which can be derived from dicarboxylic acids, in the ring-opening polymerization to create polyamides for biomedical applications, such as mimicking lung surfactant proteins. nih.gov

The diammonium salt of dodecanedioic acid is also noted for its potential use in chemical synthesis, suggesting a role as a precursor or intermediate in creating a variety of other functional molecules. sigmaaldrich.comchemicalbook.com

Integrated Computational and Experimental Approaches for Material Design

The development of new materials based on dodecanedioic acid and its diammonium salt is increasingly being accelerated by the integration of computational modeling and experimental techniques. This synergistic approach allows for a more efficient and targeted design of materials with specific properties, reducing the time and cost associated with traditional trial-and-error experimentation.

Machine learning (ML) is emerging as a powerful tool for predicting the properties of polymers, including polyamides derived from dodecanedioic acid. mdpi.comnih.gov By utilizing quantitative structure-property relationship (QSPR) models and various fingerprinting techniques, researchers can develop algorithms that predict key material characteristics such as:

Glass transition temperature (Tg)

Melting temperature (Tm)

Density (ρ)

Mechanical properties (e.g., tensile modulus, nominal stress, elongation at break) mdpi.comnih.govmdpi.com

For instance, studies have shown that non-linear models like random forests can provide high-fidelity predictions for the thermal properties of polyamides. mdpi.comnih.gov Even simpler linear regression models, when combined with feature selection or regularization, can achieve comparable accuracy, offering valuable insights for chemists to intuitively modify chemical structures to achieve desired attributes. mdpi.comnih.gov

These computational models are trained on large datasets obtained from experimental work. mdpi.com In the context of additive manufacturing, for example, data from the fabrication of numerous specimens under varying conditions (e.g., part orientation, placement) can be used to train ML models to predict the mechanical properties of the final parts. mdpi.compreprints.orgresearchgate.net This predictive capability is crucial for improving the quality and consistency of additively manufactured components. preprints.org

The table below illustrates the predictive power of different machine learning models for the mechanical properties of Polyamide 2200 (PA12), a material related to the polyamide family that can be derived from dodecanedioic acid.

Mechanical PropertyOrientationBest Performing ModelPrediction Accuracy
Tensile ModulusZYXGradientBoost RegressorHigh
Nominal StressAngleAdaBoost RegressorImproved over linear models
Elongation at BreakAngleLinear Regression>80%

Data adapted from studies on Polyamide 2200 (PA12) in additive manufacturing, demonstrating the potential of ML for polyamides derived from dodecanedioic acid. mdpi.com

This integrated approach, where experimental data feeds into and refines computational models, creates a powerful feedback loop for materials discovery and optimization. It allows for the rapid screening of virtual candidates, identifying the most promising structures for synthesis and testing, thereby accelerating the development of new functional materials derived from dodecanedioic acid diammonium salt.

Synergistic Research on Salt Properties for Enhanced Process Efficiency and Product Performance

Focused research into the specific properties of this compound is crucial for optimizing both the efficiency of its production processes and the performance of the final products in which it is used. The characteristics of the salt, such as its solubility and thermal stability, directly impact its handling, purification, and subsequent polymerization reactions.

This compound is a water-soluble compound, a property that is significant for its role as an intermediate in various metabolic and chemical pathways. targetmol.com Its solubility characteristics are important for designing efficient downstream processing steps, such as crystallization and purification, following its synthesis. core.ac.uk

The thermal behavior of the salt is also a key consideration. It has a reported melting point of 170 °C, at which it decomposes. sigmaaldrich.comsigmaaldrich.com Understanding this decomposition temperature is vital for defining the processing window for polymerization into polyamides and other materials, ensuring that the integrity of the monomer is maintained.

In terms of product performance, the purity and consistency of the this compound are paramount. Impurities can affect the polymerization process and the final properties of the resulting polymer. confex.comdigitellinc.com Therefore, research into optimizing purification methods, such as melt crystallization to separate the desired diacid from impurities, is essential for producing high-purity (e.g., >99%) dodecanedioic acid for applications like high-performance nylons. core.ac.uk

The table below outlines some of the key properties of this compound and their implications for process efficiency and product performance.

PropertyValue/CharacteristicImplication for Process Efficiency & Product Performance
Molecular Formula NH₄OOC(CH₂)₁₀COONH₄ sigmaaldrich.comDefines the stoichiometry for polymerization reactions.
Molecular Weight 264.36 g/mol sigmaaldrich.comsigmaaldrich.comImportant for molar calculations in synthesis and formulation.
Melting Point 170 °C (decomposes) sigmaaldrich.comsigmaaldrich.comSets the upper-temperature limit for processing and handling to avoid degradation.
Solubility Water-soluble targetmol.comFacilitates aqueous-based processing and purification steps.
Physical Form Solid sigmaaldrich.comAffects handling, storage, and feeding into reaction vessels.
Purity Available up to 97% and higher sigmaaldrich.comsigmaaldrich.comCrucial for achieving desired polymer properties and performance.

Synergistic research that links these fundamental salt properties to the conditions of its synthesis and its behavior in material formulations will enable the development of more efficient and reliable manufacturing processes and higher-performing end products.

Q & A

Q. What are the key physicochemical properties of dodecanedioic acid diammonium salt, and how do they influence experimental design?

this compound (C₁₂H₂₈N₂O₄; MW 264.36) is a water-soluble dicarboxylic acid with a CAS No. of 72447-43-9 (conflicting reports suggest 59864-79-8 may also exist ). Its solubility in H₂O and limited solubility in DMSO (2.64 mg/mL at 10 mM, requiring sonication ) necessitates careful solvent selection for stock solutions. Storage conditions (-20°C for powder, -80°C for solutions ) must be strictly followed to avoid degradation. Researchers should validate compound identity via NMR or LC-MS to address CAS number discrepancies.

Q. How can researchers prepare stable stock solutions of this compound for in vitro studies?

For aqueous systems, dissolve directly in ultrapure water (e.g., 10 mM). For DMSO-based studies, sonicate to ensure homogeneity and avoid precipitation. Aliquot solutions to minimize freeze-thaw cycles, and confirm stability via spectrophotometric absorbance scans (e.g., 200–400 nm) pre- and post-storage .

Q. What is the compound’s role in lipid and carbohydrate metabolism, and how can this be preliminarily investigated?

The compound acts as a metabolic intermediate in lipid/carbohydrate pathways . Initial studies could use cell lysates or purified enzyme assays with substrate tracing (e.g., ¹⁴C-labeled this compound) to track incorporation into fatty acids or glycolytic intermediates. Monitor co-factor requirements (e.g., ATP, NADH) to identify rate-limiting steps.

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported solubility and metabolic activity of this compound?

Discrepancies in solubility (e.g., DMSO vs. water) may arise from temperature, pH, or impurities. Use dynamic light scattering (DLS) to assess aggregation. For metabolic contradictions, compare isotopic labeling efficiency across models (e.g., bacterial vs. mammalian systems) and control for confounding factors like cellular uptake efficiency . Validate findings with orthogonal methods (e.g., LC-MS for metabolite quantification ).

Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with UV detection (210–220 nm) or LC-MS/MS (MRM mode for m/z 264 → fragment ions) provides high specificity. For tissue samples, homogenize in ice-cold methanol:water (80:20), centrifuge, and filter (0.22 µm) before analysis. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How to investigate interactions between this compound and metabolic enzymes (e.g., dehydrogenases)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For kinetic studies, perform enzyme assays with varying substrate concentrations and fit data to Michaelis-Menten models. Mutagenesis (e.g., active-site residues) can validate binding sites .

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

Include:

  • Temperature/pH controls : Test degradation kinetics at 37°C in buffers mimicking physiological pH (6.8–7.4).
  • Light exposure : Compare aliquots stored in amber vs. clear vials.
  • Redox controls : Add antioxidants (e.g., ascorbate) or pro-oxidants (H₂O₂) to assess oxidative susceptibility .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate solubility and bioactivity data using multiple vendors and analytical batches. Purity (>95% by HPLC) must be confirmed .
  • Metabolic Pathway Mapping : Combine isotope tracing with computational modeling (e.g., flux balance analysis) to predict pathway contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Reactant of Route 1
Dodecanedioic acid diammonium salt
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Dodecanedioic acid diammonium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.